Cas no 865370-16-7 (N-Bocamino-cyano-acetic Acid Ethyl Ester)

N-Bocamino-cyano-acetic Acid Ethyl Ester structure
865370-16-7 structure
상품 이름:N-Bocamino-cyano-acetic Acid Ethyl Ester
CAS 번호:865370-16-7
MF:C10H16N2O4
메가와트:228.245042800903
MDL:MFCD11616708
CID:1095708
PubChem ID:12178252

N-Bocamino-cyano-acetic Acid Ethyl Ester 화학적 및 물리적 성질

이름 및 식별자

    • tert-butyl(ethoxycarbonyl)(cyano)methylcarbamate
    • Ethyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-nitriloalaninate
    • ETHYL 2-(TERT-BUTOXYCARBONYLAMINO)-2-CYANOACETATE
    • Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester (9CI)
    • Ethyl 2-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]acetate (ACI)
    • N-Bocamino-cyano-acetic acid ethyl ester
    • AS-55002
    • ETHYL 2-[(TERT-BUTOXYCARBONYL)AMINO]-2-CYANOACETATE
    • ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
    • AKOS026672284
    • KJUZWYMGERWKTL-UHFFFAOYSA-N
    • EN300-263310
    • DB-370184
    • 865370-16-7
    • CS-0035554
    • MFCD11616708
    • Ethyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate
    • Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
    • SCHEMBL498653
    • W12094
    • N-Bocamino-cyano-aceticacidethylester
    • SY066567
    • ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate
    • N-Bocamino-cyano-acetic Acid Ethyl Ester
    • MDL: MFCD11616708
    • 인치: 1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14)
    • InChIKey: KJUZWYMGERWKTL-UHFFFAOYSA-N
    • 미소: N#CC(C(OCC)=O)NC(OC(C)(C)C)=O

계산된 속성

  • 정밀분자량: 228.11100700g/mol
  • 동위원소 질량: 228.11100700g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 311
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 88.4Ų

N-Bocamino-cyano-acetic Acid Ethyl Ester 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DC425-50mg
N-Bocamino-cyano-acetic Acid Ethyl Ester
865370-16-7 95+%
50mg
168.0CNY 2021-07-15
eNovation Chemicals LLC
D961173-1g
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
865370-16-7 95+%
1g
$120 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-25g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
25g
¥9881.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-250mg
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
250mg
¥238.0 2023-09-06
Enamine
EN300-263310-0.05g
ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate
865370-16-7
0.05g
$372.0 2023-09-14
eNovation Chemicals LLC
D961173-25g
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
865370-16-7 95+%
25g
$615 2024-06-06
eNovation Chemicals LLC
D961173-5g
Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
865370-16-7 95+%
5g
$210 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85420-1g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 95%
1g
¥523.0 2023-09-06
Enamine
EN300-263310-0.1g
ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-cyanoacetate
865370-16-7
0.1g
$389.0 2023-09-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106194-1g
N-Bocamino-cyano-acetic acid ethyl ester
865370-16-7 97%
1g
¥720.00 2024-04-28

N-Bocamino-cyano-acetic Acid Ethyl Ester 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt; 0.5 h, rt
2.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
참조
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

Synthetic Routes 2

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  rt; 30 min, rt; 1 h, 35 °C
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → 100 °C; 100 °C → rt
2.2 Reagents: Water ;  rt
참조
One-step catalytic enantioselective α-quaternary 5-hydroxyproline synthesis: An asymmetric entry to highly functionalized α-quaternary proline derivatives
Breistein, Palle; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1156-1162

Synthetic Routes 3

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
참조
One-step catalytic enantioselective α-quaternary 5-hydroxyproline synthesis: An asymmetric entry to highly functionalized α-quaternary proline derivatives
Breistein, Palle; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1156-1162

Synthetic Routes 4

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, 100 °C
참조
Organocatalytic asymmetric synthesis of versatile γ-lactams
Poulsen, Thomas B.; et al, Angewandte Chemie, 2008, 47(25), 4687-4690

Synthetic Routes 5

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  5 h, rt → reflux
참조
α,β-Unsaturated β-silyl imide substrates for catalytic, enantioselective conjugate additions: A total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor
Balskus, Emily P.; et al, Journal of the American Chemical Society, 2006, 128(21), 6810-6812

Synthetic Routes 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
참조
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

Synthetic Routes 7

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 20 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Electrophilic amination of enolates with oxaziridines: effects of oxaziridine structure and reaction conditions
Armstrong, Alan; et al, Tetrahedron, 2005, 61(35), 8423-8442

Synthetic Routes 8

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
참조
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Routes 9

반응 조건
참조
Biological Evaluation of L-Tyrosine Labelled with fac-[99mTc(CO)3]+ at a para-OH-Coupled 2,3-Diaminopropionic Acid Based Chelator
Felber, Michael; et al, European Journal of Inorganic Chemistry, 2017, 2017(12), 1772-1777

Synthetic Routes 10

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Phosphoric acid Solvents: Water ;  rt; pH 3.0 - 3.5, rt; 2 h, rt; rt
2.1 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt; 0.5 h, rt
3.1 Reagents: Triethylamine Solvents: Toluene ;  8 h, reflux
참조
Novel immunomodulators based on an oxazolin-2-one-4-carboxamide scaffold
He, Xinhua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 553-557

N-Bocamino-cyano-acetic Acid Ethyl Ester Raw materials

N-Bocamino-cyano-acetic Acid Ethyl Ester Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:865370-16-7)N-Bocamino-cyano-acetic Acid Ethyl Ester
A1235001
순결:99%/99%
재다:5g/25g
가격 ($):403/1244